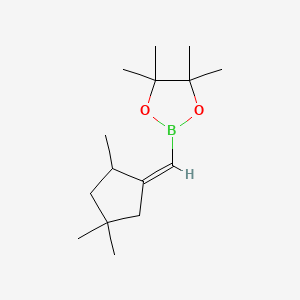
(Z)-4,4,5,5-Tetramethyl-2-((2,4,4-trimethylcyclopentylidene)methyl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-tetramethyl-2-{[(1Z)-2,4,4-trimethylcyclopentylidene]methyl}-1,3,2-dioxaborolane is a boron-containing compound known for its unique chemical properties and versatility in various chemical reactions. This compound is often used in organic synthesis, particularly in the formation of boronates, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-{[(1Z)-2,4,4-trimethylcyclopentylidene]methyl}-1,3,2-dioxaborolane typically involves the hydroboration of alkenes or alkynes in the presence of transition metal catalysts. For example, the hydroboration of allyl phenyl sulfone using a rhodium catalyst can yield this compound . Other methods include the borylation of benzylic C-H bonds of alkylbenzenes using palladium catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration or borylation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and efficiency of production.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-tetramethyl-2-{[(1Z)-2,4,4-trimethylcyclopentylidene]methyl}-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Borylation: This compound can borylate benzylic C-H bonds of alkylbenzenes in the presence of palladium catalysts.
Hydroboration: It can hydroborate alkyl or aryl alkynes and alkenes using transition metal catalysts.
Coupling Reactions: It can couple with aryl iodides in the presence of copper catalysts to form aryl boronates.
Common Reagents and Conditions
Common reagents used in these reactions include palladium, rhodium, and copper catalysts. Reaction conditions often involve mild temperatures and pressures to ensure high selectivity and yield. Solvents such as tetrahydrofuran (THF) and toluene are frequently used to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from these reactions include pinacol benzyl boronate, aryl boronates, and chiral allenyl boronates .
Scientific Research Applications
4,4,5,5-tetramethyl-2-{[(1Z)-2,4,4-trimethylcyclopentylidene]methyl}-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of novel copolymers, optical, and electrochemical properties of materials.
Biology: The compound can be employed in the development of boron-containing drugs and bioactive molecules.
Medicine: It is utilized in the synthesis of pharmaceuticals, particularly in the formation of boronates, which are key intermediates in drug development.
Mechanism of Action
The mechanism of action of 4,4,5,5-tetramethyl-2-{[(1Z)-2,4,4-trimethylcyclopentylidene]methyl}-1,3,2-dioxaborolane involves its ability to form stable boron-carbon bonds. This property allows it to participate in various chemical reactions, such as hydroboration and borylation, where it acts as a boron source. The compound’s molecular targets and pathways include the activation of C-H bonds and the formation of boronates through catalytic processes .
Comparison with Similar Compounds
Similar Compounds
Pinacolborane: Another boron-containing compound used in similar reactions.
Bis(pinacolato)diboron: Used in borylation reactions and the synthesis of boronates.
Catecholborane: Employed in hydroboration reactions.
Uniqueness
4,4,5,5-tetramethyl-2-{[(1Z)-2,4,4-trimethylcyclopentylidene]methyl}-1,3,2-dioxaborolane is unique due to its specific structure, which provides high stability and reactivity in various chemical reactions. Its ability to form stable boron-carbon bonds and participate in catalytic processes makes it a valuable compound in organic synthesis and industrial applications.
Properties
Molecular Formula |
C15H27BO2 |
|---|---|
Molecular Weight |
250.19 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[(Z)-(2,4,4-trimethylcyclopentylidene)methyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H27BO2/c1-11-8-13(2,3)9-12(11)10-16-17-14(4,5)15(6,7)18-16/h10-11H,8-9H2,1-7H3/b12-10- |
InChI Key |
UTXNKYCTDMTHCJ-BENRWUELSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C\2/CC(CC2C)(C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CC(CC2C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















